molecular formula C15H7BrClF6NO B5229672 N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide

Cat. No.: B5229672
M. Wt: 446.57 g/mol
InChI Key: ZGIOUSZKVBAGCD-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, bromine, and chlorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide is unique due to the combination of trifluoromethyl groups, bromine, and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrClF6NO/c16-9-1-2-12(17)11(6-9)13(25)24-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIOUSZKVBAGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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